

4-Bromo-1-(bromomethyl)-2-chlorobenzene

structural information

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Compound of Interest

Compound Name: 4-Bromo-1-(bromomethyl)-2-chlorobenzene

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An In-depth Technical Guide: **4-Bromo-1-(bromomethyl)-2-chlorobenzene**

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the structural information, physicochemical properties, synthesis, and reactivity of **4-Bromo-1-(bromomethyl)-2-chlorobenzene**, a versatile trifunctional building block in modern organic synthesis. The narrative emphasizes the causality behind its synthetic utility, providing field-proven insights into its application.

Core Structural and Physicochemical Profile

4-Bromo-1-(bromomethyl)-2-chlorobenzene is a halogenated aromatic hydrocarbon with the chemical formula $C_7H_5Br_2Cl$.^[1] Its strategic importance in synthesis arises from the distinct chemical environments of its three halogen substituents, which allows for selective and sequential chemical transformations.

Molecular Structure

The molecule consists of a benzene ring substituted with a bromo group at position 4, a bromomethyl group at position 1, and a chloro group at position 2.

Caption: 2D Structure of **4-Bromo-1-(bromomethyl)-2-chlorobenzene**.

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized below for easy reference.

Property	Value	Source(s)
IUPAC Name	1-(Bromomethyl)-4-bromo-2-chlorobenzene	Internal
Synonyms	4-Bromo-1-(bromomethyl)-2-chloro-benzene	[2]
CAS Number	89720-77-4	[1]
Molecular Formula	C ₇ H ₅ Br ₂ Cl	[1] [3]
Molecular Weight	284.38 g/mol	[1] [3]
Appearance	Colorless oil or white to off-white solid	[2] [4] [5]
Boiling Point	~286.5 °C (Predicted for isomer)	[4] [6]
Density	~1.9 g/cm ³ (Predicted for isomer)	[4] [6]
Purity	≥95-97% (Typical)	[4] [5]

The Principle of Differential Reactivity: A Synthetic Chemist's Perspective

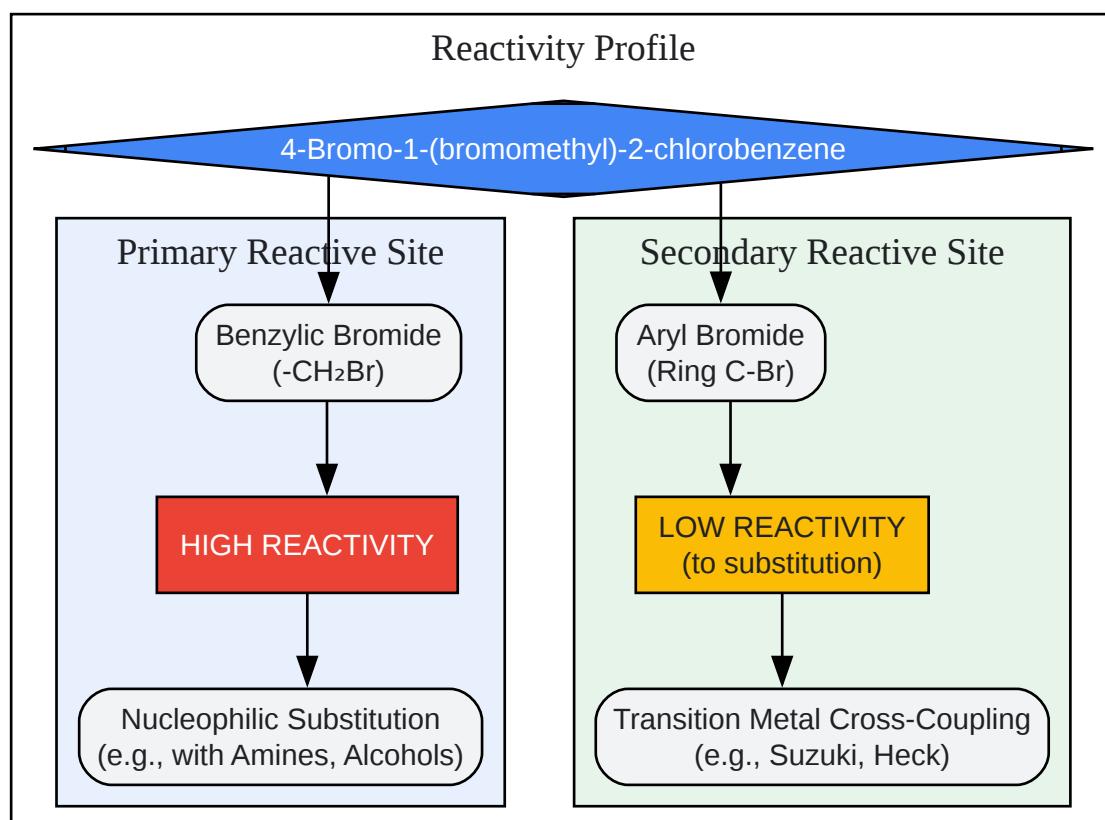
The paramount value of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** in multistep synthesis lies in the differential reactivity of its two carbon-bromine bonds.[\[5\]](#) This feature is not accidental; it is a direct consequence of fundamental electronic and steric principles, enabling chemists to perform selective functionalization.

- **Benzylic Bromide (C-CH₂Br):** This is the most reactive site. The C-Br bond is activated because the carbon is benzylic. Nucleophilic substitution reactions, whether proceeding through an S_n1 or S_n2 mechanism, are highly favored at this position.[\[5\]](#)[\[7\]](#) The stability of the potential benzyl carbocation intermediate (S_n1) or the accessibility of the primary carbon

for backside attack (S_N2) makes this site highly susceptible to displacement by a wide range of nucleophiles.[7]

- **Aryl Bromide (C-Br on ring):** In stark contrast, the bromine atom directly attached to the aromatic ring is relatively inert to standard nucleophilic substitution. This is due to the high strength of the sp^2 C-Br bond and electronic repulsion from the π -system of the ring. However, this site is primed for powerful C-C and C-N bond-forming reactions via transition-metal catalysis, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions.[5][7]

This predictable hierarchy of reactivity allows for a stepwise synthetic strategy: first, a nucleophilic substitution at the benzylic position, followed by a metal-catalyzed cross-coupling at the aryl position.



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Caption: Logical workflow demonstrating the differential reactivity of the compound.

Key Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps and justifications for the choice of reagents and conditions.

Protocol 1: Synthesis of 4-Bromo-1-(bromomethyl)-2-chlorobenzene

This procedure details the conversion of the corresponding benzyl alcohol to the target benzylic bromide via an Appel reaction. The choice of triphenylphosphine and carbon tetrabromide is a classic and high-yielding method for this transformation, avoiding the harsh acidic conditions of other brominating agents.

Reaction: (4-bromo-2-chlorophenyl)methanol → **4-Bromo-1-(bromomethyl)-2-chlorobenzene**[2]

Materials:

- (4-bromo-2-chlorophenyl)methanol
- Dichloromethane (DCM), anhydrous
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Argon or Nitrogen gas supply
- Standard laboratory glassware, ice bath, magnetic stirrer

Step-by-Step Methodology:[2]

- Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).
- Reagent Addition: Dissolve (4-bromo-2-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane and add the solution to the flask.
- Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the phosphine.

- Sequential Addition: Sequentially add carbon tetrabromide (1.05 eq) followed by the portion-wise, careful addition of triphenylphosphine (1.05 eq). The formation of the $\text{PPh}_3\text{-Br}_2$ adduct is rapid and exothermic.
- Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
- Workup: Upon completion, concentrate the mixture under reduced pressure. The resulting crude product will contain the desired compound and triphenylphosphine oxide as a major byproduct.
- Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., 10% ethyl acetate in hexane), to afford the pure product as a colorless oil.[\[2\]](#)

Protocol 2: Application in N-Alkylation

This protocol demonstrates the primary utility of the compound: the selective alkylation of a nucleophile at the benzylic position. An amine is used as an example nucleophile. The use of a mild base like potassium carbonate is sufficient to neutralize the HBr generated without promoting significant elimination side reactions.

Materials:

- **4-Bromo-1-(bromomethyl)-2-chlorobenzene**
- Primary or secondary amine (e.g., Benzylamine)
- Potassium Carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:[\[8\]](#)

- Setup: In an oven-dried flask under an inert atmosphere, add **4-Bromo-1-(bromomethyl)-2-chlorobenzene** (1.0 eq) and anhydrous DMF.
- Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
- Nucleophile Addition: Add the amine (1.2 eq) dropwise to the stirring suspension at room temperature.
- Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
- Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract the aqueous phase with ethyl acetate (3x).
- Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product, which can be further purified by chromatography or recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The unique reactivity profile makes this compound a valuable intermediate in the synthesis of biologically active molecules.

- Aldose Reductase Inhibitors: It has been directly used in the preparation of selective aldose reductase inhibitors, which are investigated for the treatment of diabetic complications.[\[2\]](#)
- SGLT2 Inhibitors: Structurally related isomers are critical intermediates in the industrial synthesis of dapagliflozin and empagliflozin, blockbuster drugs used to treat type 2 diabetes. [\[9\]](#)[\[10\]](#) This underscores the importance of this chemical scaffold in modern pharmaceuticals.
- Carbazole Synthesis: The compound is an excellent precursor for synthesizing carbazole derivatives.[\[5\]](#) The carbazole nucleus is a "privileged scaffold" found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and antiviral properties.[\[5\]](#)

- HDAC Inhibitors: The reagent can serve as a starting point for constructing isoindolinone-based molecules, which have shown promise as potent and selective inhibitors of histone deacetylases (HDACs), a major target in oncology.[8]

Spectroscopic Characterization

Confirmation of the structure is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

- ^1H NMR (400 MHz, CDCl_3): The expected proton NMR spectrum would show key signals:
 - δ 4.53 (s, 2H): A singlet integrating to two protons, corresponding to the benzylic methylene ($-\text{CH}_2$) protons.[2] Its chemical shift is downfield due to the adjacent bromine atom.
 - δ 7.29-7.56 (m, 3H): A series of doublets and doublet of doublets in the aromatic region, corresponding to the three protons on the benzene ring.[2] The specific splitting patterns (J -couplings) confirm the substitution pattern.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.

- Hazard Classification: It is classified as causing severe skin burns and eye damage (GHS H314).[6][11]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12]
- Handling: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure emergency safety showers and eyewash stations are accessible.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases.[4]

Conclusion

4-Bromo-1-(bromomethyl)-2-chlorobenzene is a strategically designed synthetic intermediate whose value is derived from its predictable and differential reactivity. The ability to selectively functionalize the benzylic position via nucleophilic substitution while reserving the aryl halide for subsequent cross-coupling reactions provides a powerful and versatile tool for constructing complex molecular architectures. Its demonstrated application in the synthesis of precursors for various therapeutic agents solidifies its importance for researchers and professionals in the field of drug discovery and development.

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